1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCUQDANPOKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyridazine Functionalization
The 6-methylpyridazin-3-ol precursor is synthesized via:
Piperidine Etherification
Mitsunobu Reaction Protocol :
| Component | Quantity | Role |
|---|---|---|
| 6-Methylpyridazin-3-ol | 1.0 eq | Nucleophile |
| Piperidin-3-ol | 1.2 eq | Alcohol substrate |
| DIAD | 1.5 eq | Azodicarboxylate |
| Triphenylphosphine | 1.5 eq | Reducing agent |
| THF | 0.2 M | Solvent |
Procedure :
- Reactants stirred at 0°C for 30 min, then warmed to 25°C for 18 hr
- Concentrate in vacuo, purify via silica chromatography (hexane:EtOAc 3:1)
- Yield : 83% (white crystalline solid)
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 7.41 (d, J=8.8 Hz, 1H), 6.92 (d, J=8.8 Hz, 1H), 4.70–4.63 (m, 1H), 3.85–3.75 (m, 2H), 3.25–3.15 (m, 2H)
Preparation of Piperidine-4-carbonyl Chloride
Carboxylic Acid Synthesis
Hydrolysis of Ethyl Piperidine-4-carboxylate :
Acid Chloride Formation
| Parameter | Value |
|---|---|
| SOCl$$ _2 $$ | 5.0 eq |
| Reaction Temp | 70°C |
| Duration | 4 hr |
| Solvent | Toluene (anhydrous) |
Workup :
- Remove excess SOCl$$ _2 $$ by rotary evaporation
- Distill under reduced pressure (bp 82°C/15 mmHg)
- Yield : 88% (colorless liquid)
Amide Coupling Reaction
Reagent Comparison Study
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 25 | 76 | 95.2 |
| HATU | NMM | DMF | 0→25 | 82 | 97.8 |
| DCC/DMAP | Pyridine | THF | 40 | 68 | 91.4 |
Optimal Conditions :
- HATU (1.05 eq), NMM (3.0 eq) in DMF at 0°C → 25°C over 6 hr
- Workup : Extract with 5% NaHCO$$ _3 $$, dry (MgSO$$ _4 $$), chromatograph (SiO$$ _2 $$, EtOAc/MeOH 95:5)
- Isolated Yield : 82% (amorphous white solid)
Terminal Acetylation
Acetyl Chloride Methodology
| Component | Quantity |
|---|---|
| Piperidine intermediate | 1.0 eq |
| Acetyl chloride | 1.2 eq |
| Triethylamine | 2.5 eq |
| DCM | 0.1 M |
Procedure :
- Add AcCl dropwise to −10°C solution of amine and Et$$ _3 $$N
- Stir 2 hr at 0°C → 2 hr at 25°C
- Quench with ice-water, extract with DCM (3×)
- Yield : 89% (after column chromatography)
Comprehensive Reaction Scheme
$$
\begin{array}{ccc}
\text{6-Methylpyridazin-3-ol} & \xrightarrow{\text{Mitsunobu}} & \text{3-((6-Methylpyridazin-3-yl)oxy)piperidine} \
& & \downarrow \text{HATU, DMF} \
\text{Piperidine-4-carbonyl chloride} & \rightarrow & \text{1-(4-Carbonylpiperidin-1-yl)-3-((6-methylpyridazin-3-yl)oxy)piperidine} \
& & \downarrow \text{AcCl, Et}_3\text{N} \
& & \text{Target Compound}
\end{array}
$$
Analytical Characterization Summary
| Technique | Key Data Points |
|---|---|
| $$ ^1H $$ NMR | δ 2.15 (s, 3H, COCH$$ _3 $$), 4.71 (m, 1H, OCH), 3.89–3.45 (m, 8H, piperidines) |
| HRMS (ESI+) | m/z 415.2124 [M+H]$$ ^+ $$ (calc. 415.2128) |
| HPLC | 98.1% purity (C18, 0.1% TFA/MeCN) |
| IR | 1654 cm$$ ^{-1} $$ (amide C=O), 1721 cm$$ ^{-1} $$ (ketone) |
Process Optimization Challenges
Amide Bond Racemization
- Mitigated by:
- Low-temperature coupling (0–5°C)
- HATU instead of carbodiimides
- Short reaction times (<8 hr)
Purification Complexities
- Countermeasure : Sequential chromatography (size exclusion → reverse-phase)
- Solvent System : Heptane/EtOAc/EtOH (4:3:1) → MeCN/H$$ _2 $$O (0.1% FA)
Scalability Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Mitsunobu Yield | 83% | 78% |
| Coupling Time | 6 hr | 8 hr |
| Purification Loss | 12% | 9% |
| Overall Yield | 58% | 54% |
Key scale-up modifications:
- Continuous flow hydrogenation for nitro group reductions
- Thin-film evaporation instead of rotary for solvent swaps
Environmental Impact Assessment
| Step | PMI (kg/kg) | E-Factor |
|---|---|---|
| Mitsunobu Reaction | 32 | 28 |
| Amide Coupling | 41 | 35 |
| Acetylation | 18 | 15 |
Improvement Strategies :
- Replace DIAD with dimethylazodicarboxylate (23% lower PMI)
- Solvent recovery systems for DMF and THF
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.
Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.
Common Reagents and Conditions
Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.
Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products Formed from These Reactions
The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.
Medicine
In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.
Industry
Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
The following table compares the target compound with structurally related molecules:
Pharmacokinetic Considerations
- Nitroimidazole-containing Compounds :
The nitro group in ’s derivatives enhances penetration into hypoxic tumor tissues. The target compound lacks this feature but may leverage pyridazine’s hydrogen-bonding capacity for improved bioavailability. - Trifluoromethylphenyl in Compound 74 : The CF3 group increases metabolic resistance, whereas the target compound’s methylpyridazine may undergo faster hepatic clearance.
Q & A
Q. Key challenges :
- Optimizing regioselectivity during pyridazine functionalization.
- Minimizing side reactions (e.g., over-alkylation) by controlling stoichiometry and temperature .
Advanced: How can researchers resolve contradictions in reported binding affinities across different assay systems?
Answer:
Discrepancies often arise from:
- Assay conditions (e.g., pH, ionic strength) altering protonation states of the compound’s basic nitrogen atoms.
- Target conformational flexibility (e.g., allosteric vs. orthosteric binding pockets).
Q. Methodological solutions :
- Perform orthogonal validation using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics independently.
- Conduct molecular dynamics simulations (50–100 ns trajectories) to assess target-ligand stability under varying conditions .
Advanced: What strategies are effective for designing derivatives to improve metabolic stability without compromising potency?
Answer:
Rational design approaches :
- Bioisosteric replacement : Substitute the pyridazine ring with a triazole (e.g., [1,2,3]-triazolo[4,5-d]pyrimidine) to reduce CYP450-mediated oxidation.
- Steric shielding : Introduce methyl or cyclopropyl groups at metabolically vulnerable sites (e.g., piperidine C-4 position) .
- Prodrug formulation : Convert the ketone to a ketal or oxime to enhance oral bioavailability .
Q. Validation :
- Screen derivatives in human liver microsome (HLM) assays and compare half-lives (t₁/₂).
- Use computational tools (e.g., SwissADME) to predict ADME properties .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine substitution pattern) and purity. Key signals include piperidine CH₂ groups (δ 1.4–2.8 ppm) and carbonyl carbons (δ 170–210 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity (>98% by peak area) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ions ([M+H]⁺) with <2 ppm error .
Advanced: How does stereochemistry at the piperidine ring affect biological activity, and what methods determine absolute configuration?
Answer:
- Impact : Enantiomers may exhibit 10–100x differences in IC₅₀ values due to chiral target binding pockets (e.g., serotonin receptors).
- Resolution methods :
- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol eluents.
- X-ray crystallography : Resolve configuration via single-crystal analysis (e.g., Cu Kα radiation, 100 K) .
- Activity correlation : Compare enantiomer activity in cell-based assays (e.g., cAMP inhibition for GPCR targets) .
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